N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d] pyrimidin-2-ylthio))acetamide
Description
N-Naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a structurally complex heterocyclic compound characterized by a benzo[b]thiopheno[2,3-d]pyrimidine core fused with a pentahydro ring system. The molecule features a prop-2-enyl substituent at the 3-position of the pyrimidinone ring and a naphthyl-substituted acetamide group linked via a thioether bridge. Its synthesis likely involves multi-step alkylation and cyclization reactions, as inferred from analogous procedures for related acetamide-thiopyrimidine derivatives .
Properties
Molecular Formula |
C25H23N3O2S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N3O2S2/c1-2-14-28-24(30)22-18-11-5-6-13-20(18)32-23(22)27-25(28)31-15-21(29)26-19-12-7-9-16-8-3-4-10-17(16)19/h2-4,7-10,12H,1,5-6,11,13-15H2,(H,26,29) |
InChI Key |
ADYOMNNILPFEGW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43)SC5=C2CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl acetamide precursor, followed by the introduction of the thiophene and pyrimidine rings through cyclization reactions. Key reagents include naphthylamine, acetic anhydride, and various sulfur-containing compounds. Reaction conditions often involve the use of catalysts such as Lewis acids and elevated temperatures to facilitate the cyclization and condensation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzo[b]thiopheno[2,3-d]pyrimidine scaffold is structurally analogous to pyrimidine derivatives reported in , such as 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides. The pentahydro moiety may also improve solubility compared to fully aromatic systems .
Substituent Effects
- This contrasts with simpler methyl or aryl groups in compounds like those in (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide), which prioritize steric bulk over chemical versatility .
- Naphthyl Acetamide Moiety : The naphthyl group enhances lipophilicity and aromatic interactions compared to phenyl or nitro-substituted acetamides in (e.g., 6b and 6c). For instance, compound 6b (N-(2-nitrophenyl) derivative) exhibits strong hydrogen-bonding capacity via its nitro group, whereas the naphthyl group in the target compound may favor hydrophobic binding pockets .
Spectroscopic and Crystallographic Data
- IR and NMR Profiles : The target compound’s IR spectrum would display key bands for C=O (1670–1680 cm⁻¹), C=S (1250–1300 cm⁻¹), and aromatic C–H stretches (3050–3100 cm⁻¹), consistent with compounds 6a–6c in . However, the pentahydrobenzo[b]thiophene ring would introduce distinct ¹H NMR signals for saturated CH₂ groups (δ 2.5–3.5 ppm) absent in fully aromatic analogs .
- Hydrogen-bonding patterns, critical for crystal packing, may resemble those in triazole-acetamides (), though the naphthyl group could induce unique π-stacking motifs .
Data Tables
Table 2: Spectral Comparison (Selected Peaks)
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (Key Signals, δ ppm) | ¹³C NMR (Key Signals, δ ppm) |
|---|---|---|---|
| Target Compound (predicted) | 1675 | 5.4 (–CH₂–S–), 2.8–3.2 (saturated CH₂) | 52 (–NCH₂CO–), 165 (C=O) |
| 6b [2] | 1682 | 5.38 (–NCH₂CO–), 8.36 (triazole) | 52.0 (–NCH₂CO–), 165.0 (C=O) |
| Compound 2 [1] | 1671 | 7.2–7.9 (styryl H), 5.4 (–S–CH₂–) | 120–130 (styryl C), 165 (C=O) |
Research Implications and Limitations
- Advantages : Enhanced rigidity and lipophilicity may improve target binding compared to simpler thiopyrimidines.
- Limitations : Synthetic complexity could hinder large-scale production. Direct pharmacological or crystallographic data are needed to validate these hypotheses.
Biological Activity
N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O2S2 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | N-naphthalen-1-yl-2-{[4-oxo-3-prop-2-enyl(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]}acetamide |
| InChI Key | ADYOMNNILPFEGW-UHFFFAOYSA-N |
N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide exhibits biological activity through its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate biological pathways involved in signal transduction and gene expression.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting cellular signaling.
- Cytotoxicity : Exhibits potential cytotoxic effects against various cancer cell lines.
Biological Activity
The biological activity of N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has been evaluated in several studies:
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and MRSA. For instance, derivatives showed MIC values as low as 15.8 µM against S. aureus .
- Anticancer Activity : Naphthoquinone derivatives are known for their cytotoxic effects on cancer cells. Studies indicate that compounds similar to N-naphthyl derivatives exhibit potent cytotoxicity against HeLa and other carcinoma cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on naphthoquinone derivatives revealed that compounds with thiomorpholine groups exhibited potent antimicrobial activity against MRSA and other Staphylococcus species. The study highlighted the structure–activity relationship (SAR) indicating that modifications at specific positions significantly enhance biological activity .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assay using etiolated wheat coleoptiles and HeLa cells, derivatives of naphthoquinone showed promising results with notable apoptotic effects observed through flow cytometry analysis. This suggests that N-naphthyl derivatives could be developed further as anticancer agents targeting specific tumor types .
Synthesis Methods
The synthesis of N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions:
- Preparation of Precursors : Initial synthesis starts with naphthyl acetamide followed by the introduction of thiophene and pyrimidine rings.
- Cyclization Reactions : Catalysts such as Lewis acids are often employed to facilitate cyclization and condensation steps under controlled temperature conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
